4-methyl-n-phenethylpiperazine-1-carboxamide
Overview
Description
4-methyl-n-phenethylpiperazine-1-carboxamide is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methyl group at the fourth position and a phenethyl group attached to the nitrogen atom at the first position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-n-phenethylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-methyl-n-phenethylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides to introduce new alkyl or aryl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4-methyl-n-phenethylpiperazine-1-carboxamide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-methyl-n-phenethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and preventing the progression of a disease. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A common building block used in organic synthesis, N-methylpiperazine is similar in structure but lacks the phenethyl and carboxamide groups.
4-Phenylpiperazine: This compound has a phenyl group instead of a phenethyl group, making it structurally similar but with different properties.
Uniqueness
4-methyl-n-phenethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct properties and potential applications. The presence of the phenethyl group enhances its ability to interact with biological targets, while the carboxamide group provides additional sites for chemical modification. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(2-phenylethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)14(18)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUDAIKHMWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227666 | |
Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180605-41-8 | |
Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180605-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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